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Compound of Interest

Compound Name: Anticancer agent 134

Cat. No.: B12383700 Get Quote

An In-Depth Technical Guide to the Initial Safety, Tolerability, and Mechanism of Action of AGI-

134

Introduction
AGI-134 is a synthetic glycolipid immunomodulator designed for the intratumoral treatment of

solid tumors.[1] As a fully synthetic alpha-Gal (Galα1-3Galβ1-4GlcNAc) molecule, AGI-134

leverages the natural, pre-existing human immune system to initiate a targeted anti-tumor

response.[2] Humans do not express the α-Gal epitope, but produce abundant, high-affinity

anti-Gal antibodies in response to gut bacteria.[3] AGI-134 works by spontaneously

incorporating into the plasma membrane of cancer cells, thereby "painting" them with the α-Gal

epitope. This triggers a powerful, localized immune cascade, converting the tumor into an in

situ autologous vaccine and stimulating a systemic, tumor-specific T-cell mediated immunity.

This guide provides a detailed overview of the initial clinical safety and tolerability data for AGI-

134, its mechanism of action, and the protocols of key preclinical and clinical studies.

Clinical Safety and Tolerability: Phase 1/2a Study
(NCT03593226)
The first-in-human trial of AGI-134 was a Phase 1/2a, multi-center, open-label study designed

to evaluate the safety, tolerability, and biological activity of intratumorally administered AGI-134

in patients with unresectable metastatic solid tumors. The study met its primary endpoint,

demonstrating that AGI-134 is safe and well-tolerated.
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The study was conducted in two parts: an accelerated dose-escalation phase (Part 1) and a

dose-expansion phase (Part 2).

Parameter
Part 1: Dose
Escalation

Part 2: Dose
Expansion

Overall

Number of Patients 5 33 38

Dose-Limiting

Toxicities (DLTs)
None reported Not applicable None reported

Maximum Tolerated

Dose (MTD)
Not reached Not applicable Not reached

Recommended Phase

2 Dose (RP2D)

Determined to be up

to 200mg
Up to 200mg Up to 200mg

Adverse Events (AEs)
Found to be safe and

well tolerated

Treatment-related AEs

were transient and

mostly mild to

moderate

Generally well-

tolerated

Serious Drug-Related

AEs
None reported

Not detailed, but

described as

"generally well-

tolerated"

None reported

Clinical Efficacy and Immune Response Markers
Secondary endpoints included assessing the generation of an immune response and markers

of clinical efficacy.
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Biomarker / Clinical
Outcome

Finding Percentage of Patients

Best Overall Response Stable Disease 29% (11 of 38 patients)

Immune Cell Infiltration

(Injected Lesions)

Increase in T helper cells

(CD3+CD4+)
29% (5 of 17 evaluable)

Increase in Cytotoxic T cells

(CD3+CD8+)
35% (6 of 17 evaluable)

Increase in macrophages

(CD68+)
24% (4 of 17 evaluable)

Immune Cell Infiltration (Un-

injected Lesions)

Increase in T helper cells

(CD3+CD4+)
47% (8 of 17 evaluable)

Increase in Cytotoxic T cells

(CD3+CD8+)
47% (8 of 17 evaluable)

Increase in macrophages

(CD68+)
47% (5 of 17 evaluable)

Antigen Presenting Cells

(APCs)

Increase in conventional

dendritic cells (CD11c+

HLADR+)

59% (10 of 17 evaluable)

Humoral Response
Increase in Alpha-Gal

antibodies
Most patients analyzed

Experimental Protocols
Phase 1/2a Clinical Study Protocol (NCT03593226)

Study Design: A Phase 1/2a, first-in-human, multi-center, open-label study.

Objectives:

Part 1 (Dose Escalation): To assess the safety and tolerability of intratumorally injected

AGI-134 as a monotherapy and determine the Maximum Tolerated Dose (MTD) and

Recommended Phase 2 Dose (RP2D).
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Part 2 (Dose Expansion): To assess the safety, tolerability, and anti-tumor activity of AGI-

134 at the RP2D, both as a monotherapy and in combination with an immune checkpoint

inhibitor.

Patient Population: Patients with unresectable/metastatic solid tumors.

Treatment Regimen:

AGI-134 administered via intratumoral (IT) injection.

Dosing occurred once per cycle, with each cycle lasting three weeks, for a total of four

cycles.

Dose levels evaluated in Part 1 included 25 mg, 50 mg, 100 mg, and 200 mg.

Assessments: Safety, tolerability, pharmacodynamic parameters, and a wide array of

biomarkers to validate the mechanism of action.

Preclinical In Vivo Melanoma Mouse Model Protocol
Animal Model: α1,3-galactosyltransferase knockout (α1,3GT−/−) mice, which, like humans,

do not express α-Gal epitopes and can produce anti-Gal antibodies.

Tumor Induction: Tumors were induced by subcutaneous (s.c.) injection of B16-F10 or

ovalbumin-expressing B16 (B16.OVA) melanoma cells into the flank. To study the abscopal

effect, secondary tumors were induced on the opposite flank.

Treatment: Once tumors reached a treatable size, they were injected intratumorally twice, 24

hours apart, with 1.0-1.25 mg of AGI-134 in PBS or PBS alone as a control.

Monitoring: Tumor growth was monitored for up to 32-90 days.

Endpoints:

Primary tumor regression.

Suppression of secondary, un-injected tumor development (abscopal effect).
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Overall survival.

Measurement of complement C5a in tumor homogenates via ELISA to confirm

complement activation.

Mechanism of Action and Signaling Pathways
AGI-134's mechanism of action converts the injected tumor into an in situ vaccine, initiating a

cascade that leads to systemic, specific anti-tumor immunity.

Tumor Cell Labeling: Intratumorally injected AGI-134, a glycolipid, spontaneously inserts its

lipid tail into the cancer cell membrane, presenting the α-Gal epitope on the tumor cell

surface.

Immune Recognition: The body's abundant, naturally occurring anti-Gal antibodies (IgG and

IgM) recognize and bind to the α-Gal epitopes now displayed on the tumor cells.

Tumor Cell Lysis: This binding triggers two primary cytotoxic pathways:

Complement-Dependent Cytotoxicity (CDC): Anti-Gal IgM and IgG binding activates the

classical complement cascade, leading to the formation of the Membrane Attack Complex

(MAC) and lysis of the tumor cells.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Anti-Gal IgG-coated tumor cells

are recognized by immune cells (e.g., NK cells), which then induce apoptosis.

In Situ Vaccination and T-Cell Response:

The destruction of tumor cells releases a host of tumor-associated antigens (TAAs) and

creates a pro-inflammatory microenvironment.

Antigen-Presenting Cells (APCs), such as dendritic cells, are recruited to the tumor site

where they phagocytose the opsonized tumor cell debris.

APCs process the TAAs and cross-present them to CD8+ T cells, leading to the activation

of a systemic, tumor-specific cytotoxic T-cell response against both the primary tumor and

distant metastases.
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Caption: Mechanism of action for AGI-134, from tumor cell labeling to systemic immunity.
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Caption: Workflow for the AGI-134 Phase 1/2a clinical trial (NCT03593226).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Intratumoral administration of the alpha-Gal glycolipid AGI-134 to induce tumor regression
in a mouse model of melanoma. - ASCO [asco.org]

2. Facebook [cancer.gov]

3. Kickstarting the cancer immunity cycle with AGI-134 [acir.org]

To cite this document: BenchChem. ["initial safety and tolerability data for AGI-134"].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12383700#initial-safety-and-tolerability-data-for-agi-
134]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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